O,O-Dibutyl hydrogen thiophosphate
Description
O,O-Dibutyl hydrogen thiophosphate (C₈H₁₉O₃PS) is an organophosphorus compound characterized by two butyl groups (C₄H₉) attached to the phosphorus atom, with one oxygen and one sulfur atom forming a thiophosphate ester bond. Thiophosphates are widely utilized in agrochemicals (e.g., insecticides), pharmaceuticals, and materials science due to their reactivity and stability .
Properties
CAS No. |
10163-62-9 |
|---|---|
Molecular Formula |
C8H19O3PS |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O3PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3,(H,9,13) |
InChI Key |
CCLBBCBPHBBKKD-UHFFFAOYSA-N |
SMILES |
CCCCOP(=S)(O)OCCCC |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)S |
Canonical SMILES |
CCCCOP(=S)(O)OCCCC |
Other CAS No. |
10163-62-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiophosphates
Structural Differences
Thiophosphates vary primarily in their alkyl substituents, which influence their physical and chemical properties:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., butyl) increase lipophilicity, enhancing membrane permeability in biological systems but reducing aqueous solubility. This property is critical in pesticide design, where persistence in the environment is a concern .
- Stereochemical Effects : Triethyl thiophosphate exhibits chirality, enabling its use in stereospecific enzymatic reactions, a feature less explored in the dibutyl variant .
Reactivity and Stability
Hydrolysis and Degradation:
- O,O-Diethyl and Dibutyl Thiophosphates: Both undergo hydrolysis via cleavage of P–O or P–S bonds. However, the dibutyl variant degrades more slowly due to steric hindrance from bulkier alkyl groups. For example, O,O-diethyl thiophosphate degrades into 4-nitrophenol and inorganic anions (e.g., PO₄³⁻, SO₄²⁻) under UV/H₂O₂ treatment, while dibutyl analogs likely form larger organic byproducts .
- Methyl vs. Ethyl : O,O-Dimethyl thiophosphate hydrolyzes faster due to smaller steric effects, making it less persistent in environmental systems .
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